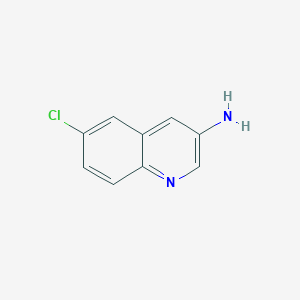

6-Chloroquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZRXBMUTJXYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680187 | |

| Record name | 6-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051372-60-1 | |

| Record name | 6-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroquinolin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-Chloroquinolin-3-amine (CAS No. 1051372-60-1), a heterocyclic building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthetic routes, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.

Core Compound Identification and Properties

This compound is a substituted quinoline derivative. The strategic placement of the chlorine atom and the amino group on the quinoline scaffold makes it a versatile intermediate for the synthesis of a diverse range of biologically active molecules.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound and the closely related 6-Chloroquinoline is presented below for comparative purposes.

| Property | This compound | 6-Chloroquinoline |

| CAS Number | 1051372-60-1[1][2] | 612-57-7 |

| Molecular Formula | C₉H₇ClN₂ | C₉H₆ClN |

| Molecular Weight | 178.62 g/mol [3] | 163.60 g/mol |

| Appearance | Light yellow to brown solid | Beige to brown crystals[4] |

| Melting Point | Not available | 41-43 °C[4] |

| Boiling Point | Not available | 126-127 °C at 10 mmHg[4] |

| Solubility | Insoluble in water[4] | Insoluble in water[4] |

Spectral Data

-

¹H NMR: Spectral data is available and can be accessed through various chemical databases.[5][6]

-

IR Spectroscopy: The infrared spectrum of 6-chloroquinoline shows characteristic peaks corresponding to C-H stretching of the aromatic ring in the range of 3006–3070 cm⁻¹, and C-Cl stretching modes have been observed at 351, 607, and 637 cm⁻¹.[7] A general IR absorption table can be a useful reference.[8]

-

Mass Spectrometry (GC-MS): The mass spectrum of 6-chloroquinoline shows a molecular ion peak corresponding to its molecular weight.[9][10]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, often involving the construction of the quinoline ring system followed by the introduction of the amino group. A plausible synthetic pathway involves the amination of a suitable precursor, such as a di-halogenated quinoline.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A highly effective method for the synthesis of aminoquinolines is the Palladium-catalyzed Buchwald-Hartwig amination.[11][12] This reaction allows for the selective formation of a C-N bond. A potential route to this compound could start from 3-bromo-6-chloroquinoline.

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Conceptual Step-by-Step Methodology

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-6-chloroquinoline, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Addition of Reagents: Add a suitable solvent (e.g., dry dioxane) followed by the ammonia source (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

-

Hydrolysis (if necessary): If an ammonia equivalent like benzophenone imine is used, a subsequent acidic hydrolysis step is required to deprotect the amino group.

Chemical Reactivity

The reactivity of the 6-chloroquinoline scaffold is influenced by the electronic properties of the quinoline ring and the nature of the substituents.[13]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack.[13] The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, a reaction that is fundamental to the derivatization of this scaffold.[13]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position.[14]

Applications in Drug Discovery

The 6-chloroquinoline moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[15][16]

Role as a Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15] The 6-chloroquinoline core serves as an excellent starting point for developing ATP-competitive kinase inhibitors.[15]

-

Mimicry of ATP: The rigid heterocyclic system of the quinoline ring can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases.[15][16]

-

Enhanced Binding Affinity: The chlorine atom at the 6-position can enhance the binding affinity of the inhibitor to the target kinase through halogen bonding and can also improve the overall pharmacokinetic profile of the compound.[15][16]

-

Structural Diversification: The quinoline ring provides multiple sites for chemical modification, allowing for the systematic optimization of potency, selectivity, and drug-like properties.[15]

Targeting Key Signaling Pathways

Kinase inhibitors derived from the 6-chloroquinoline scaffold often target crucial signaling pathways implicated in cancer cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR signaling pathway.

References

- 1. This compound | 1051372-60-1 [chemicalbook.com]

- 2. 1051372-60-1|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]

- 5. 6-CHLOROQUINOLINE(612-57-7) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 6-Chloroquinolin-3-amine

Molecular Structure and Its Spectroscopic Implications

Understanding the arrangement of atoms and functional groups within 6-Chloroquinolin-3-amine is fundamental to interpreting its spectroscopic output. The molecule consists of a quinoline bicyclic system, which is inherently aromatic. A chlorine atom, an electron-withdrawing group, is positioned at C6 on the benzene ring. An amino group (-NH₂), which is a strong electron-donating group, is located at the C3 position on the pyridine ring. This substitution pattern creates a unique electronic environment that dictates the chemical behavior and, consequently, the spectroscopic signature of the molecule.

The interplay between the electron-donating amino group and the electron-withdrawing chloro-substituent, mediated through the aromatic system, will be a recurring theme in the analysis of its NMR, IR, and MS data.

Caption: Molecular structure of this compound with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each of its aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron density around the protons. The electron-donating amino group at C3 will shield adjacent protons (H2 and H4), causing them to appear at a lower chemical shift (upfield) compared to similar protons in 6-chloroquinoline. Conversely, the protons on the benzene ring will be influenced by the electron-withdrawing chlorine at C6.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for 6-Chloroquinoline.

| Proton | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 6-Chloroquinoline | Multiplicity |

| H-2 | ~8.2 | ~8.8 | s |

| H-4 | ~7.1 | ~8.0 | s |

| H-5 | ~7.8 | ~7.9 | d |

| H-7 | ~7.5 | ~7.6 | dd |

| H-8 | ~7.9 | ~8.1 | d |

| NH₂ | ~4.0-5.0 | - | br s |

Predicted values are based on the influence of the amino group on the quinoline ring system. Experimental data for 6-chloroquinoline is for a sample in CDCl₃. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Interpretation of the ¹H NMR Spectrum:

-

Amine Protons (NH₂): A broad singlet is expected between 4.0 and 5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary with solvent and concentration.

-

Pyridine Ring Protons (H-2, H-4): The amino group at C3 will significantly shield the H-2 and H-4 protons, shifting them upfield. They are expected to appear as singlets due to the lack of adjacent protons.

-

Benzene Ring Protons (H-5, H-7, H-8): These protons will be less affected by the amino group but will show splitting patterns characteristic of their coupling with neighboring protons. H-8 is expected to be the most downfield of this group due to its proximity to the nitrogen atom of the pyridine ring.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for 6-Chloroquinoline.

| Carbon | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 6-Chloroquinoline |

| C-2 | ~145 | ~151 |

| C-3 | ~130 | ~122 |

| C-4 | ~115 | ~136 |

| C-4a | ~148 | ~148 |

| C-5 | ~129 | ~129 |

| C-6 | ~130 | ~131 |

| C-7 | ~128 | ~128 |

| C-8 | ~122 | ~130 |

| C-8a | ~145 | ~147 |

Predicted values are based on substituent effects. Experimental data for 6-chloroquinoline is for a sample in CDCl₃.

Interpretation of the ¹³C NMR Spectrum:

-

C-3: The direct attachment of the electron-donating amino group will cause a significant upfield shift for C-3 compared to its counterpart in 6-chloroquinoline.

-

C-2 and C-4: These carbons, being ortho to the amino group, will also experience a shielding effect, leading to an upfield shift.

-

C-6: The carbon atom bonded to the chlorine will have its chemical shift influenced by the electronegativity of the halogen.

-

Quaternary Carbons (C-4a, C-8a): These carbons, which do not have any attached protons, will typically show weaker signals in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

| ~850 | C-Cl stretch | Aryl Halide |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The most diagnostic peaks for the presence of the primary amine will be the two N-H stretching bands in the 3450-3300 cm⁻¹ region and the N-H bending (scissoring) vibration between 1650-1580 cm⁻¹.[1]

-

Aromatic C-H Stretch: The presence of the aromatic quinoline system will be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹.[2]

-

Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[2]

-

C-N and C-Cl Stretches: The stretching vibration for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range.[1] The C-Cl stretch will likely appear at lower wavenumbers, around 850 cm⁻¹.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum of this compound:

-

Molecular Formula: C₉H₇ClN₂

-

Molecular Weight: 178.62 g/mol

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 178. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 180, with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules like HCN.[3] For this compound, fragmentation could also involve the loss of the amino group or the chlorine atom.

Experimental Methodologies

The following protocols are standard procedures for the spectroscopic analysis of quinoline derivatives and are applicable to this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., a 400 MHz instrument) is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[4]

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters to be set include the number of scans, relaxation delay, acquisition time, and spectral width.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to obtain singlets for all carbon atoms. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.[5]

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. While direct experimental data is not widely published, a predictive analysis based on the known effects of amino and chloro substituents on the quinoline ring system provides a solid framework for its identification and structural elucidation. The characteristic N-H signals in the IR, the upfield-shifted protons in the ¹H NMR, the unique carbon signals in the ¹³C NMR, and the distinctive isotopic pattern in the mass spectrum together create a unique spectroscopic fingerprint for this important molecule.

References

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of 6-Chloroquinolin-3-amine Derivatives

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a remarkable breadth of biological activity.[1] Its rigid, bicyclic aromatic structure provides an ideal scaffold for interacting with various biological targets. Within this esteemed class of heterocycles, derivatives of this compound have emerged as a particularly promising area of research. The strategic placement of an electron-withdrawing chlorine atom at the 6-position and a versatile amino group at the 3-position creates a unique electronic and structural profile, paving the way for the development of potent and selective modulators of cellular pathways implicated in a range of diseases.

This technical guide offers an in-depth exploration of the diverse biological activities associated with this compound derivatives. Moving beyond a simple catalog of findings, we will dissect the structure-activity relationships, delve into the mechanistic underpinnings of their actions, and provide practical, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine. Derivatives of the 6-chloroquinoline scaffold have shown significant promise as anti-proliferative agents against a variety of human cancer cell lines, including those of the breast, colon, prostate, and liver.[2][3][4]

Mechanisms of Action: From Kinase Inhibition to Receptor Antagonism

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical signaling pathways that drive tumor growth and survival.

-

Kinase Inhibition: The quinoline core can function as an ATP mimetic, enabling it to bind to the ATP-binding site of various protein kinases.[5] The 3-amino group serves as a crucial anchor point for introducing diverse side chains that can confer selectivity and potency by interacting with specific amino acid residues within the kinase domain. The 6-chloro substituent can further enhance binding affinity through halogen bonding interactions and improve the overall pharmacokinetic properties of the molecule.[5] A key pathway often implicated is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5]

-

Receptor Blockade: Certain chloroquinoline-based heterocycles have been found to target and block receptors like the Adenosine A2B receptor (A2BAR).[2] This receptor's signaling has been linked to cancer cell proliferation, and its inhibition can lead to cell death.[2]

-

DNA Intercalation and Topoisomerase Inhibition: Some quinoline hydrazone analogues have been shown to exert their cytotoxic effects by binding to DNA and inhibiting human DNA topoisomerase I (htopoI), an enzyme crucial for DNA replication and repair.[3][6]

Quantitative Analysis of Anti-Proliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-b]quinolin-3-amine | HCT-116 (Colon) | 2.3 - 10.2 | [4] |

| Quinoline-based Heterocycles | HCT-116 (Colon) | 21.41 - 27.26 | [7] |

| Quinoline Hydrazone Analogues | NCI-60 Panel | 0.33 - 4.87 (GI₅₀) | [3] |

| 6-(quinolin-2-ylthio) pyridine | MCF-7 (Breast) | 6.39 - 9.3 | [8] |

| 6-(quinolin-2-ylthio) pyridine | A549 (Lung) | 6.39 - 9.3 | [8] |

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds against cancer cell lines.[5]

Objective: To determine the IC₅₀ value of a test compound.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the plates and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: PI3K/Akt Signaling Pathway

Caption: Potential inhibition points for 6-Chloroquinoline derivatives in the PI3K/Akt pathway.

Antimicrobial Activity: A Renewed Defense Against Pathogens

The rise of drug-resistant bacteria necessitates the development of new antimicrobial agents. Quinolone derivatives have a storied history as antibacterials, and modern iterations based on the 6-chloroquinoline scaffold continue this legacy, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria.[3][8][9][10]

Mechanism of Action: Targeting Bacterial DNA Replication

A primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[9] This enzyme is essential for relieving torsional strain during DNA replication. By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of the DNA strands, leading to a cascade of events that culminates in bacterial cell death. The 6-chloro substituent can play a role analogous to the more common 6-fluoro group in enhancing enzyme inhibition and overall antibacterial potency.[9]

Quantitative Analysis of Antimicrobial Activity

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline Hydrazones | Pathogenic Strains | 6.25 - 100 | [3] |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.062 - 0.25 | [10] |

| 6-Aminoquinolone Derivatives | Gram-negative bacteria | 0.45 (Geometric Mean) | [9] |

| 6-Aminoquinolone Derivatives | Gram-positive bacteria | 0.66 - 0.76 (Geometric Mean) | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Objective: To find the lowest concentration of a compound that inhibits the growth of a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: Antimicrobial Screening Workflow

Caption: A typical workflow for screening and characterizing novel antimicrobial agents.

Antimalarial Activity: Combating a Global Scourge

The quinoline core is famously present in the antimalarial drug chloroquine (CQ). However, the emergence of CQ-resistant strains of Plasmodium falciparum has severely limited its efficacy.[11] Research into new quinoline derivatives, including those with a 6-chloro substitution, aims to develop compounds that can overcome this resistance.

Structure-Activity Relationship in Antimalarials

Studies on styrylquinoline analogues have provided valuable insights into the SAR for antiplasmodial activity.[11]

-

C6-Substitution: The presence and nature of the substituent at the C6 position are critical. Substitution of a methoxy group with a chlorine atom has been shown to enhance antiplasmodial activity.[11]

-

Side Chains: Modifications to side chains attached elsewhere on the quinoline scaffold are crucial for overcoming resistance mechanisms, which often involve reduced drug accumulation in the parasite's digestive vacuole.[11]

Quantitative Analysis of Antiplasmodial Activity

| Compound Series | P. falciparum Strain | EC₅₀ (nM) | Reference |

| Chlorostyrylquinoline (cpd 29) | Dd2 (CQ-resistant) | 4.8 ± 2.0 | [11] |

| Chlorostyrylquinoline (cpd 29) | 3D7 (CQ-sensitive) | 8.7 ± 0.5 | [11] |

| Chlorostyrylquinoline (cpd 24) | Dd2 (CQ-resistant) | 10.9 ± 1.9 | [11] |

| Chlorostyrylquinoline (cpd 31) | Dd2 (CQ-resistant) | 5.9 ± 1.4 | [11] |

Other Notable Biological Activities

While anticancer, antimicrobial, and antimalarial properties are the most extensively studied, derivatives of this compound have shown potential in other therapeutic areas.

-

Anti-inflammatory Activity: Certain 2-chloroquinoline derivatives have demonstrated anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema model in rats.[6][12] The mechanism may involve DNA binding and intercalation.[6]

-

Antiviral Activity: A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were found to possess potent anti-hepatitis B virus (HBV) activity, inhibiting the secretion of HBsAg and HBeAg antigens and the replication of HBV DNA.[13]

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The derivatives have demonstrated a remarkable spectrum of biological activities, with the most compelling evidence in the realms of oncology, infectious diseases, and parasitology. The electron-withdrawing nature of the 6-chloro substituent and the synthetic tractability of the 3-amino group provide chemists with powerful tools to fine-tune potency, selectivity, and pharmacokinetic profiles.

Future research should focus on elucidating the precise molecular targets for the most potent compounds and optimizing their drug-like properties to advance them toward clinical development. The continued exploration of this chemical space holds significant promise for addressing some of the most pressing challenges in global health.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Key: 6-Chloroquinolin-3-amine as a Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Strategic Value of the Quinoline Core

In the intricate tapestry of medicinal chemistry, the quinoline scaffold stands as a testament to nature's efficiency and synthetic chemistry's ingenuity. This bicyclic heterocycle is a cornerstone in the pharmacopoeia, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] Within this important class of molecules, 6-chloroquinolin-3-amine emerges as a particularly versatile and powerful building block. Its strategic placement of a reactive chlorine atom at the C6 position and a nucleophilic amino group at the C3 position offers chemists two orthogonal handles for molecular elaboration. This dual reactivity allows for the systematic and controlled construction of complex molecular architectures, making it a highly sought-after intermediate for creating libraries of compounds aimed at diverse biological targets, from protein kinases in oncology to enzymes crucial for parasitic survival.[3][4] This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource to unlock its full potential.

Physicochemical & Structural Characteristics

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. This compound is a solid at room temperature with key identifiers that ensure its unambiguous use in experimental design.

| Property | Value | Source |

| CAS Number | 1051372-60-1 | --INVALID-LINK--[5], --INVALID-LINK--[6] |

| Molecular Formula | C₉H₇ClN₂ | --INVALID-LINK--[5] |

| Molecular Weight | 178.62 g/mol | --INVALID-LINK--[5], --INVALID-LINK--[7] |

| Appearance | Solid | --INVALID-LINK--[8] |

| SMILES | NC1=CC2=C(C=CC(Cl)=C2)N=C1 | --INVALID-LINK-- |

Note: Experimental properties like melting point and solubility are not consistently reported in the literature and should be determined empirically upon acquisition.

Synthesis of the Core Scaffold

The preparation of this compound is not a trivial one-step process but relies on established heterocyclic chemistry principles. While a direct, published synthesis is scarce, a highly plausible and referenced approach involves a multi-step sequence starting from a suitable aniline precursor, typically involving a cyclization to form the quinoline core, followed by nitration and subsequent reduction.

A common strategy for forming substituted quinolines is the Skraup-Doebner-Von Miller reaction or related cyclizations.[9] Following the formation of the 6-chloroquinoline core, a nitration reaction would selectively install a nitro group at the C3 position, which can then be reduced to the desired 3-amino group using standard reducing agents like tin(II) chloride (SnCl₂) or titanium(III) chloride (TiCl₃).[9][10]

Plausible Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Reactivity and Key Transformations: The Building Block in Action

The synthetic utility of this compound stems from its two distinct reactive sites. The 3-amino group readily participates in nucleophilic reactions such as acylation, alkylation, and reductive amination. The 6-chloro substituent, an aryl chloride, is an excellent handle for modern palladium-catalyzed cross-coupling reactions. This orthogonality allows for selective functionalization, enabling the construction of diverse molecular libraries.

Reactivity Map

Caption: Key reaction pathways for this compound.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that these protocols are generalized representations based on established literature for similar substrates.[3][11][12] Optimization of catalysts, ligands, bases, and reaction times is crucial for achieving high yields with specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol facilitates the formation of a carbon-carbon bond at the C6 position, which is essential for introducing new aryl or heteroaryl moieties.

Workflow Diagram:

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.3 eq), and a base such as potassium carbonate (2.0 eq).[13]

-

Catalyst Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[14]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the 6-aryl-quinolin-3-amine product.

Causality: The choice of a phosphine ligand like PPh₃ is critical for stabilizing the Pd(0) species. The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[15] Using a mixed aqueous-organic solvent system often improves the solubility of the inorganic base and accelerates the reaction.

Protocol 2: Buchwald-Hartwig Amination at the C6 Position

This reaction is a powerful method for forming carbon-nitrogen bonds, allowing the introduction of a wide variety of primary and secondary amines at the C6 position.

Step-by-Step Methodology:

-

Inert Atmosphere: In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction vessel with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reagent Addition: Add the amine coupling partner (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Seal the vessel and heat to 80-120 °C with stirring. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the desired 6-(amino)quinolin-3-amine derivative.

Causality: The Buchwald-Hartwig amination of aryl chlorides requires a sophisticated catalyst system.[16] Sterically hindered, electron-rich phosphine ligands (like XPhos) are necessary to promote the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond and to facilitate the final reductive elimination step that forms the C-N bond.[17][18] The use of a strong base is required to deprotonate the amine, forming the palladium-amido complex intermediate.[18]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure found in a range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors in Oncology

The quinoline core can function as an ATP-mimetic, fitting into the ATP-binding pocket of protein kinases.[4] This makes its derivatives attractive candidates for kinase inhibitors. The 3-amino and 6-chloro positions provide vectors for introducing substituents that can form key interactions within the kinase domain, enhancing potency and selectivity. Derivatives have been investigated as inhibitors for kinases in critical cancer signaling pathways, such as PI3K-related kinases (PIKKs) and MPS1 kinase.[19][20]

Antimalarial Agents

Building on the legacy of chloroquine, which features a 7-chloroquinoline core, derivatives of 6-chloroquinoline are actively explored for their antimalarial properties.[2] The mechanism often involves interfering with heme detoxification in the parasite's digestive vacuole.[21] The ability to modify the scaffold at two positions allows for the synthesis of complex side chains designed to overcome resistance mechanisms developed by the Plasmodium falciparum parasite.[1]

Other Therapeutic Areas

The versatility of the scaffold has led to its exploration in other areas. For instance, substituted isoquinolin-1-amine derivatives (a related scaffold) have been optimized as potent ROCK-I inhibitors for treating cardiovascular diseases like hypertension.[22]

Table of Bioactive Molecules Derived from Related Scaffolds

| Compound Class | Target/Application | Example Activity | Reference |

| Pyrrolo-quinolines | PIKKs (ATM, mTOR) | IC₅₀ = 0.5 µM (mTOR) | --INVALID-LINK--[20] |

| 6-Heterocyclic 2-aminoquinolines | Tec Src Homology 3 (SH3) domain | Enhanced binding affinity | --INVALID-LINK--[17] |

| 2-Arylvinylquinolines | P. falciparum (Antimalarial) | EC₅₀ = 4.8 nM (Dd2 strain) | --INVALID-LINK--[1] |

| 6-Amino Pyridine Derivatives | GSK-3β/CK-1δ (Alzheimer's) | IC₅₀ = 0.77 µM (GSK-3β) | --INVALID-LINK--[23] |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined and orthogonal reactivity at the C3 and C6 positions provides a robust platform for generating chemical diversity through reliable, high-yield synthetic transformations like Suzuki and Buchwald-Hartwig couplings. The demonstrated success of the quinoline core in approved drugs and advanced clinical candidates continues to inspire its use in the search for novel therapeutics. As our understanding of disease biology deepens, the ability to rapidly synthesize and test focused libraries of complex molecules will be paramount. Building blocks like this compound will undoubtedly remain central to these efforts, serving as a key that unlocks new structures, new biological activities, and ultimately, new medicines.

References

- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 1051372-60-1 [chemicalbook.com]

- 6. 1051372-60-1|this compound|BLD Pharm [bldpharm.com]

- 7. 7-Chloroquinolin-6-amine | C9H7ClN2 | CID 237126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Chloroquinoline 99 612-57-7 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 19. mdpi.com [mdpi.com]

- 20. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Precision Oncology: A Technical Guide to Interrogating 6-Chloroquinolin-3-amine Analogs as Kinase Inhibitors

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. Within this class, 6-chloroquinolin-3-amine and its analogs have emerged as a promising chemotype for the development of targeted kinase inhibitors. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound class, with a primary focus on key oncogenic kinases: Src, EGFR, and VEGFR. We will delve into the scientific rationale for targeting these kinases, provide detailed, field-proven experimental protocols for target validation and characterization, and present illustrative data to guide researchers in their drug discovery endeavors. This document is intended to serve as a practical and authoritative resource for scientists dedicated to advancing the frontier of precision medicine.

Introduction: The this compound Scaffold - A Versatile Kinase Inhibitor Template

The this compound core is a synthetically tractable and highly adaptable scaffold for the design of potent and selective kinase inhibitors. The quinoline ring system can effectively mimic the purine core of ATP, enabling competitive binding to the kinase ATP-binding pocket. The 3-amino group serves as a crucial vector for introducing diverse side chains that can probe specific sub-pockets within the kinase domain, thereby dictating target selectivity and potency. Furthermore, the 6-chloro substituent can enhance binding affinity through halogen bonding interactions and improve the overall pharmacokinetic profile of the molecule. The convergence of these features makes this compound analogs a compelling starting point for the development of next-generation targeted therapies.

This guide will focus on three high-value oncology targets – Src, EGFR, and VEGFR – that are frequently implicated in tumor progression and for which quinoline-based inhibitors have shown significant promise.

Target Deep Dive I: c-Src - The Non-Receptor Tyrosine Kinase Hub in Cancer

Biological Rationale: The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of Src is a common feature in many human cancers and is often associated with metastatic disease and poor prognosis. Consequently, the development of small molecule inhibitors of Src kinase activity is a highly pursued strategy in oncology drug discovery.

Mechanism of Inhibition by Quinoline Analogs: this compound analogs are designed to function as ATP-competitive inhibitors of Src kinase. The quinoline core occupies the adenine-binding region of the ATP pocket, while the substituent at the 3-amino position can be tailored to interact with the hydrophobic pocket and the hinge region, thereby achieving high affinity and selectivity.

Experimental Protocols for Src Target Validation

This time-resolved fluorescence energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the Src kinase domain.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer (Eu-anti-tag antibody bound to a tagged kinase) to the Src kinase. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10X stock of Src kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 10X stock of the Eu-labeled anti-tag antibody and a 10X stock of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

Prepare serial dilutions of the this compound analog test compounds in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations with a constant DMSO concentration (e.g., 1%).

-

-

Assay Plate Setup (384-well format):

-

Add 2 µL of the diluted test compound or vehicle control (1% DMSO in kinase buffer) to the appropriate wells.

-

Add 4 µL of the Src kinase/Eu-anti-tag antibody mixture to all wells.

-

Add 4 µL of the Alexa Fluor™ 647-labeled tracer to all wells.

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Normalize the data to the vehicle control (0% inhibition) and a known potent Src inhibitor (100% inhibition).

-

Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Illustrative Data Presentation:

| Compound ID | Src Kinase IC₅₀ (nM) |

| 6CQA-001 | 15.2 |

| 6CQA-002 | 8.7 |

| 6CQA-003 | 25.1 |

| 6CQA-004 | 5.4 |

| Reference Inhibitor | 10.0 |

Table 1: Illustrative IC₅₀ values for a series of hypothetical this compound (6CQA) analogs against Src kinase.

This cell-based assay assesses the ability of a compound to inhibit Src activity within a cellular context by measuring the phosphorylation status of a key Src activation loop tyrosine.

Principle: Active Src kinase undergoes autophosphorylation at tyrosine 416 (Y416). Inhibition of Src activity will lead to a decrease in the level of phosphorylated Src (p-Src Y416).

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line with high endogenous Src activity (e.g., HT-29 colon cancer cells) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the this compound analog or vehicle control for a defined period (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-Src (Y416) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-Src and total Src using densitometry software.

-

Normalize the p-Src signal to the total Src signal for each treatment condition.

-

Express the results as a percentage of the vehicle-treated control and plot against the compound concentration to determine the cellular IC₅₀.

-

Workflow Visualization:

Caption: Workflow for Src kinase target validation.

Target Deep Dive II: Epidermal Growth Factor Receptor (EGFR) - A Cornerstone of Cancer Therapy

Biological Rationale: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling pathways that drive cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are hallmarks of several cancers, most notably non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-validated therapeutic target.

Mechanism of Inhibition by Quinoline Analogs: Similar to their action on Src, this compound analogs can be designed to compete with ATP for binding to the EGFR kinase domain. The quinoline core fits into the adenine pocket, and modifications at the 3-amino position can be optimized to interact with key residues in the active site, including the gatekeeper residue.

Experimental Protocols for EGFR Target Validation

This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The assay is performed in two steps. First, the EGFR kinase reaction is carried out in the presence of the test compound. Second, the remaining ATP is depleted, and the ADP produced is converted to ATP, which is then used to generate a luminescent signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of EGFR kinase and its substrate (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X solution of ATP in kinase reaction buffer.

-

Prepare serial dilutions of the this compound analogs in 100% DMSO, followed by dilution in kinase reaction buffer.

-

-

Kinase Reaction (384-well plate):

-

Add 1 µL of the diluted test compound or vehicle control to the wells.

-

Add 2 µL of the 2X EGFR/substrate solution.

-

Initiate the reaction by adding 2 µL of the 2X ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Normalize the data and calculate IC₅₀ values as described in Protocol 2.1.

-

Illustrative Data Presentation:

| Compound ID | EGFR Kinase IC₅₀ (nM) |

| 6CQA-001 | 55.4 |

| 6CQA-002 | 12.8 |

| 6CQA-003 | 98.1 |

| 6CQA-004 | 9.2 |

| Reference Inhibitor | 20.0 |

Table 2: Illustrative IC₅₀ values for a series of hypothetical this compound (6CQA) analogs against EGFR kinase.

This assay quantifies the inhibition of ligand-induced EGFR autophosphorylation in a cellular context.

Principle: In response to EGF stimulation, EGFR dimerizes and autophosphorylates specific tyrosine residues. This assay uses a sandwich ELISA format to capture total EGFR and detect the phosphorylated form.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture an EGFR-dependent cell line (e.g., A431) in 96-well plates.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with the this compound analogs or vehicle control for 1 hour.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

-

-

Cell Lysis and ELISA:

-

Lyse the cells and transfer the lysates to an ELISA plate pre-coated with an anti-total EGFR capture antibody.

-

Incubate to allow capture of EGFR.

-

Wash the plate and add a detection antibody specific for phosphorylated EGFR (e.g., anti-pY1068), followed by an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate (e.g., TMB) and stop the reaction.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Normalize the data to the EGF-stimulated, vehicle-treated control and calculate the cellular IC₅₀ for inhibition of EGFR autophosphorylation.

-

Target Deep Dive III: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) - A Master Regulator of Angiogenesis

Biological Rationale: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.

Mechanism of Inhibition by Quinoline Analogs: this compound analogs can be designed as ATP-competitive inhibitors of the VEGFR-2 kinase domain. The quinoline scaffold occupies the adenine binding site, and the 3-amino substituent can be modified to achieve potent and selective inhibition.

Experimental Protocols for VEGFR-2 Target Validation

This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a biotinylated substrate by VEGFR-2.

Principle: The assay uses a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate. Phosphorylation of the substrate brings the donor (europium cryptate) and acceptor (XL665) into proximity, resulting in a FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare solutions of VEGFR-2 kinase, biotinylated substrate, and ATP in kinase buffer.

-

Prepare serial dilutions of the this compound analogs.

-

-

Kinase Reaction:

-

Add the test compounds, VEGFR-2, and substrate to a 384-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for the desired time.

-

-

Detection:

-

Stop the reaction and add the HTRF detection reagents (Eu-anti-phospho antibody and streptavidin-XL665).

-

Incubate to allow for antibody binding.

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible reader.

-

Calculate the HTRF ratio and determine the IC₅₀ values.

-

Illustrative Data Presentation:

| Compound ID | VEGFR-2 Kinase IC₅₀ (nM) |

| 6CQA-001 | 42.5 |

| 6CQA-002 | 110.2 |

| 6CQA-003 | 18.9 |

| 6CQA-004 | 6.7 |

| Reference Inhibitor | 15.0 |

Table 3: Illustrative IC₅₀ values for a series of hypothetical this compound (6CQA) analogs against VEGFR-2 kinase.

This assay measures the inhibition of VEGF-induced VEGFR-2 autophosphorylation in a primary endothelial cell model.

Principle: Stimulation of Human Umbilical Vein Endothelial Cells (HUVECs) with VEGF leads to the autophosphorylation of VEGFR-2. This can be detected by Western blotting or ELISA.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture HUVECs in endothelial growth medium.

-

Serum-starve the cells and pre-treat with the this compound analogs.

-

Stimulate with VEGF.

-

-

Detection and Analysis:

-

Lyse the cells and perform a Western blot or ELISA for phosphorylated VEGFR-2 (e.g., pY1175) and total VEGFR-2.

-

Quantify the results and determine the cellular IC₅₀.

-

Signaling Pathway Visualization:

Caption: Simplified signaling pathways of Src, EGFR, and VEGFR-2.

Biophysical Characterization of Inhibitor Binding

To gain a deeper understanding of the structure-activity relationship (SAR) and to guide lead optimization, biophysical methods are indispensable.

Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (the kinase inhibitor) to a ligand (the immobilized kinase). This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

Principle: ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors targeting key drivers of cancer. The experimental framework outlined in this guide provides a robust and comprehensive approach for identifying and characterizing the therapeutic potential of analogs based on this versatile chemical core. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. Through a systematic and data-driven drug discovery process, this compound analogs have the potential to translate into clinically meaningful cancer therapies.

Structure-activity relationship (SAR) of substituted quinolinamines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Quinolinamines

Foreword: The Quinolinamine Core as a Privileged Scaffold

As a Senior Application Scientist, my experience has repeatedly confirmed the remarkable versatility of certain chemical scaffolds in drug discovery. Among these, the quinoline core, a bicyclic aromatic heterocycle, stands out for its prevalence in both natural alkaloids and synthetic therapeutic agents.[1][2] When functionalized with an amine group, the resulting quinolinamine structure becomes a highly "privileged" scaffold. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted quinolinamines, moving beyond a simple catalog of derivatives to explain the causal relationships between structural modifications and biological outcomes across various therapeutic areas. We will delve into the critical substitutions that govern potency and selectivity, the experimental workflows used to validate these relationships, and the mechanistic insights that drive modern drug design.

The Architectural Blueprint: Understanding the Quinolinamine Scaffold

The quinolinamine core is deceptively simple, yet it offers numerous vectors for chemical modification. The numbering of the quinoline ring system is standardized, and specific positions have emerged as critical "hotspots" for tuning biological activity. The location of the amine substituent (e.g., 4-aminoquinoline, 8-aminoquinoline) fundamentally dictates the class of targets the molecule will engage.

Caption: General structure of the quinolinamine scaffold highlighting key positions for substitution.

SAR in Major Therapeutic Areas: A Context-Dependent Analysis

The biological effect of a given substituent on the quinolinamine core is not absolute; it is highly dependent on the therapeutic target. A modification that enhances anticancer activity may abolish antimalarial efficacy.

Antimalarial Quinolinamines: The Legacy of Chloroquine

The 4-aminoquinolines are historically significant antimalarial agents.[3] The SAR for this class is well-established and provides a textbook example of rational drug design.

-

The Quinoline Nucleus and C4-Amine: The quinoline ring itself is essential for activity.[3] At position 4, a substituted amino group, typically a dialkylaminoalkyl side chain, is required for maximum activity. This side chain is believed to be crucial for accumulating the drug in the parasite's acidic food vacuole, where it inhibits heme detoxification.[4]

-

The Critical C7-Chloro Group: An electron-withdrawing group at position 7, most famously chlorine in Chloroquine, is essential for high potency.[4] Replacing this group with an electron-donating group like a methyl group results in a complete loss of activity.[4] This substituent modulates the pKa of the quinoline nitrogen, influencing drug accumulation.

-

Other Ring Positions: Substitutions at other positions are generally detrimental. A methyl group at C3, for instance, decreases antimalarial activity.[3][4] The C8 position must also remain unsubstituted in this class to retain activity.[4]

In contrast, the 8-aminoquinolines , such as Primaquine, target the liver stages of the malaria parasite (tissue schizontocidal activity). For this class, the 8-amino side chain is paramount, and a 6-methoxy group is shown to enhance activity.[5] This starkly illustrates how the position of the amino group completely shifts the SAR and the therapeutic application.

Anticancer Quinolinamines: Targeting the Kinome and More

In oncology, quinolinamines have emerged as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6] The 4-anilinoquinoline (an amine substituted with an aniline ring) is a particularly successful chemotype.[7]

-

The 4-Anilino Moiety: This group acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase ATP-binding pocket. The substitution pattern on the aniline ring is a key determinant of potency and selectivity. For example, 4-anilinoquinolines with a common trimethoxyaniline motif have been identified as inhibitors of Protein Kinase Novel 3 (PKN3).[8]

-

Positions 6 and 7: These positions are frequently modified to enhance potency and tune selectivity. Halogen substitutions (F, Cl, Br) at position 6 can significantly increase activity against kinases like PKN3 and GAK.[8] Large, bulky alkoxy substituents at position 7 have also been shown to be beneficial for antiproliferative activity.[9]

-

Mechanism of Action: Beyond kinase inhibition, substituted quinolinamines exert anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting tubulin polymerization.[2][10] Compound 11e (a 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one derivative) was found to disrupt microtubule assembly and induce G2/M arrest.[10]

| Compound | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Reference |

| 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | HCT-116 (Colon) | < 1.0 | [9] |

| 11e | 8-methoxy-4-(4-methoxybenzyloxy)-7-methyl-quinolin-2(1H)-one | COLO 205 (Colon) | 0.019 | [10] |

| HD6 | 4-aminoquinoline-hydrazone hybrid | Bacillus subtilis (MIC) | 8 µg/mL | [11] |

| 5a | Quinolin-2(1H)-one derivative | MCF-7 (Breast) | 0.034 | [12] |

Table 1: Representative quantitative data for potent substituted quinolinamine derivatives against cancer cell lines and bacteria.

Antimicrobial Quinolinamines: A Broad Spectrum of Activity

The quinoline scaffold is the backbone of quinolone antibiotics (e.g., ciprofloxacin). While distinct from quinolinamines, SAR studies on related structures provide valuable insights. For quinolinamine derivatives, antimicrobial activity is also highly dependent on substitution patterns.

-

Hydrophilicity and Side Chains: Introducing a primary or secondary amino group can greatly influence antibacterial potency.[13] This is thought to be due to the amino residue creating a cation, which may help evade certain bacterial resistance mechanisms.[13]

-

Hybrid Molecules: A successful strategy involves creating hybrid molecules that combine the quinolinamine scaffold with other pharmacophores. For example, 1H-1,2,3-triazole linked 4-aminoquinoline-chalcone conjugates have shown promising anti-plasmodial activity.[14] Similarly, 4-aminoquinoline-hydrazone hybrids have been developed as potent antibacterial agents.[11]

-

Impact of Alkyl Chains: In a study of quinolinequinones, unbranched alkyl ester chains (methyl, ethyl) conferred significant antibacterial activity against Gram-positive bacteria, whereas branched chains were unfavorable.[15]

The SAR Workflow: From Synthesis to Validation

Caption: A typical experimental workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: MTT Assay for General Cytotoxicity

This protocol is a foundational method for primary screening of anticancer quinolinamines to assess their effect on cell viability.[16][17]

Objective: To determine the concentration of a substituted quinolinamine derivative that inhibits cell viability by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Substituted quinolinamine compounds, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinolinamine derivatives in culture medium. The final DMSO concentration should be <0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19]

Objective: To determine the MIC of substituted quinolinamines against bacterial strains (e.g., S. aureus, E. coli).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well U-bottom plates

-

Substituted quinolinamine compounds, dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Standard antibiotic control (e.g., Ciprofloxacin)

-

Incubator (37°C)

Step-by-Step Methodology:

-

Compound Preparation: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL.

-

Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

The structure-activity relationship of substituted quinolinamines is a rich and dynamic field that continues to yield promising therapeutic candidates. The core scaffold's adaptability allows it to be tailored for a wide range of biological targets, from parasitic enzymes to human protein kinases. Key takeaways for researchers include the profound positional effects of substituents, the power of molecular hybridization, and the necessity of a systematic experimental workflow to validate SAR hypotheses.

Future efforts will likely focus on leveraging computational tools for more predictive in silico design and exploring novel substitutions to overcome drug resistance.[20][21][22] As our understanding of disease biology deepens, the quinolinamine scaffold is poised to remain a cornerstone of medicinal chemistry, providing the architectural foundation for the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 4. youtube.com [youtube.com]

- 5. DSpace [iris.who.int]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1 H)-ones as dual EGFR/HER-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 20. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

Quantum Chemical Calculations for 6-Chloroquinoline Derivatives: A Technical Guide for Drug Development Professionals